molecular formula C16H14F3N3OS B1674483 Lansoprazole sulfide CAS No. 103577-40-8

Lansoprazole sulfide

Cat. No.: B1674483
CAS No.: 103577-40-8
M. Wt: 353.4 g/mol
InChI Key: CCHLMSUZHFPSFC-UHFFFAOYSA-N
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Description

Lansoprazole sulfide is a chemical compound derived from lansoprazole, a well-known proton pump inhibitor used to reduce stomach acid production. This compound is an important intermediate in the synthesis of lansoprazole and other related compounds. It plays a crucial role in the pharmaceutical industry due to its involvement in the production of medications that treat conditions such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .

Mechanism of Action

Target of Action

Lansoprazole sulfide primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production. By inhibiting these pumps, this compound effectively reduces gastric acid secretion .

Mode of Action

This compound acts by inhibiting the (H+, K+)-ATPase enzyme system , which is the final step in gastric acid production . This inhibition occurs in the gastric parietal cells, leading to a decrease in acid secretion .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to cause calcium overload in osteoblasts, leading to apoptosis . This effect is mediated by the IP3R and SOCE calcium signaling pathways . Additionally, this compound has been shown to up-regulate PPARγ, Nrf2, HO-1, cytoglobin, and PI3K/AKT pathways while down-regulating the NF-κB pathway .

Pharmacokinetics

This compound is rapidly absorbed and is approximately 97% bound in human plasma . The pharmacokinetics of lansoprazole appear to be linear over the range from 15 to 60mg . Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life (t ½) is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion. This makes it effective at promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that powders and solids of this compound are presumed to be combustible . Moreover, the degradation of this compound in the aquatic environment has been reported .

Biochemical Analysis

Biochemical Properties

Lansoprazole sulfide, like its parent compound lansoprazole, is believed to interact with various enzymes and proteins. Lansoprazole is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Two other metabolites have been identified in plasma: sulfide and hydroxylated sulphone

Cellular Effects

Lansoprazole, the parent compound, is known to have significant effects on various types of cells and cellular processes . It reduces gastric acid secretion by targeting gastric H,K-ATPase pumps, promoting healing in ulcerative diseases, and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion

Molecular Mechanism

Lansoprazole, the parent compound, exerts its effects at the molecular level by irreversibly inhibiting the gastric H+/K+ ATPase, a proton pump expressed in gastric parietal cells . This inhibition reduces gastric acid secretion, promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion

Temporal Effects in Laboratory Settings

For lansoprazole, the cumulative effect of PPIs, reaching steady state inhibition of the acid secretion on once a day administration takes about 2-3 days . Increasing the dose has virtually no effect after the optimal dosage

Dosage Effects in Animal Models

For lansoprazole, it has been reported that it inhibits gastric acid secretion in dogs for at least 24 hours after a single oral dose (0.7 mg/kg)

Metabolic Pathways

Lansoprazole is extensively metabolised following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Two other metabolites have been identified in plasma: sulfide and hydroxylated sulphone

Transport and Distribution

For lansoprazole, it is known that it is approximately 97% bound in human plasma

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lansoprazole sulfide typically involves the condensation of 2-mercapto benzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of sodium hydroxide. This reaction produces this compound, which can then be oxidized to form lansoprazole . The reaction conditions usually involve ambient temperature and the use of aqueous sodium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-quality reagents and solvents, along with advanced purification techniques, is essential to achieve the desired quality of this compound .

Comparison with Similar Compounds

Lansoprazole sulfide is similar to other intermediates used in the synthesis of proton pump inhibitors, such as omeprazole sulfide and pantoprazole sulfide. this compound is unique due to its specific structure and the presence of a trifluoroethoxy group, which contributes to the distinct properties of lansoprazole .

List of Similar Compounds

  • Omeprazole sulfide
  • Pantoprazole sulfide
  • Rabeprazole sulfide

These compounds share similar synthetic pathways and are used in the production of their respective proton pump inhibitors .

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHLMSUZHFPSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145906
Record name Lansoprazole sulfide
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103577-40-8
Record name Lansoprazole sulfide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole sulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]
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Record name 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
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Record name LANSOPRAZOLE SULFIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The present invention relates to a process for preparing the Crystalline Form A of Lansoprazole, which comprises dissolving Lansoprazole obtained by oxidation of 2-([3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methyl)thio-1H-benzimidazole in ethanol, adding water thereto, stirring the mixture at the temperature range of from 15 to 40° C. for 0.5 to 4 hours, and filtering and drying the resulting product.
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Synthesis routes and methods III

Procedure details

A mixture of 6.63 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine(30 mmol), 4.5 g of 2-mercaptobenzimidazol(30 mmol) and 8.67 g of triphenyl phosphine(33 mmol) was dissolved in 100 ml of tetrahydrofuran, 5.75 g of diethyl azodicarboxylate(DEAD)(33 mmol) dissolved in 30 ml of tetrahydrofuran was added dropwise thereto at room temperature, and stirred for 1 hour. The reaction mixture was concentrated under a reduced pressure, the resulting residue was combined with looml of ethylacetate, and extracted twice with 50 ml portions of 1N—HCl. The aqueous layer was then washed with 50 ml of diethylether; neutralized with 1N—NaOH to adjust the pH to 7. The resulting precipitates were filtrated, washed with water, and dried, to obtain 10.06 g of the title compound as a white solid(yield: 95%).
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95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does lansoprazole sulfide exert its anti-mycobacterial activity?

A: this compound, a metabolite of the proton pump inhibitor lansoprazole, exhibits potent activity against Mycobacterium tuberculosis. Research suggests that it targets the cytochrome bc1 complex, a crucial component of the bacterial electron transport chain [, ]. By inhibiting cytochrome bc1, this compound disrupts essential metabolic processes, ultimately leading to bacterial death.

Q2: How does the activity of this compound compare to its parent compound, lansoprazole, in the context of Mycobacterium tuberculosis?

A: Interestingly, while lansoprazole itself shows some anti-mycobacterial activity, its metabolite, this compound, exhibits significantly greater potency []. This highlights the potential of exploring metabolites for enhanced therapeutic benefits.

Q3: Beyond its anti-mycobacterial effects, does this compound demonstrate activity against other diseases?

A: Research indicates that this compound also displays promising activity against triple-negative breast cancer []. It achieves this by inhibiting the enoyl reductase component of fatty acid synthase (FASN) []. This enzyme plays a crucial role in the de novo synthesis of fatty acids, a process often upregulated in cancer cells.

Q4: Are there any known resistance mechanisms against this compound in Mycobacterium tuberculosis?

A: Studies have identified mutations in the cytochrome bc1 complex, specifically in the QcrB and QcrA subunits, that confer resistance to this compound []. Interestingly, some of these mutations also confer cross-resistance to other cytochrome bc1 inhibitors, including Q203, AX-35, and even lansoprazole itself []. This emphasizes the need for ongoing surveillance of resistance development and the exploration of novel therapeutic targets.

Q5: What is the role of Baeyer-Villiger monooxygenases in the context of this compound?

A: Baeyer-Villiger monooxygenases (BVMOs) have emerged as valuable biocatalysts for the asymmetric synthesis of chiral sulfoxides, including this compound [, , , ]. These enzymes can efficiently catalyze the oxidation of prochiral sulfides, such as this compound, into their corresponding chiral sulfoxides, offering an environmentally friendly and highly selective approach for pharmaceutical synthesis [].

Q6: Have there been efforts to improve the catalytic efficiency of BVMOs for this compound synthesis?

A: Indeed, researchers have employed directed evolution strategies, coupled with high-throughput screening methods, to enhance the activity and thermostability of BVMOs for this compound production [, ]. This has resulted in the identification of improved CbBVMO variants, showcasing the potential of protein engineering to optimize biocatalysts for industrial applications [, ].

Q7: What are the primary challenges associated with utilizing this compound as a therapeutic agent?

A: One challenge lies in achieving adequate drug levels in target tissues []. While lansoprazole is readily absorbed orally, its conversion to the active this compound metabolite seems limited within the body []. Research suggests that direct administration of this compound might be necessary to reach therapeutic concentrations, necessitating further exploration of appropriate delivery methods [].

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